6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine
Overview
Description
6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine is a heterocyclic compound that belongs to the pyrrolizine family. This compound is characterized by its unique structure, which includes a pyrrolizine ring system substituted with a 4-chlorophenyl group and a phenyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-chlorobenzaldehyde with 2,2-dimethyl-1,3-diaminopropane can lead to the formation of the desired pyrrolizine ring system through a series of condensation and cyclization steps. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents, nitrating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halogens or nitro groups .
Scientific Research Applications
6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine include other pyrrolizine derivatives with different substituents on the aromatic rings. Examples include:
- 6-(4-Methylphenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine
- 6-(4-Fluorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine
Uniqueness
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties. The presence of the 4-chlorophenyl group, for example, can enhance its biological activity and influence its reactivity in chemical reactions compared to other similar compounds .
Properties
IUPAC Name |
6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-1,3-dihydropyrrolizine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN/c1-21(2)12-19-20(16-6-4-3-5-7-16)18(13-23(19)14-21)15-8-10-17(22)11-9-15/h3-11,13H,12,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWLGSCXSKWSCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=CN2C1)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433194 | |
Record name | 6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133111-56-5 | |
Record name | 6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine in pharmaceutical synthesis?
A1: This compound serves as a crucial building block in the multi-step synthesis of licofelone [, ]. Licofelone is recognized for its anti-inflammatory effects and is currently undergoing phase III clinical trials []. The efficient synthesis of this intermediate is, therefore, highly relevant to the production of licofelone.
Q2: Can you describe a novel approach to synthesizing this compound?
A2: Research highlights a novel synthetic route involving the creation of a key intermediate, 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole []. This unstable compound is subsequently reacted with 2-bromo-1-(4-chlorophenyl)ethan-1-one to yield this compound []. This method offers an efficient pathway for the production of this important intermediate.
Q3: How does the synthesis of 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole proceed?
A3: The synthesis leverages the reaction of 2,2-dimethyl-5-phenylpent-4-ynal with benzylamines to form Schiff bases []. The C=N double bond in these Schiff bases undergoes migration, influenced by the base/solvent system, and subsequent hydrolysis yields a mixture of 2,2-dimethyl-5-phenylpent-4-yn-1-amine and 2,2-dimethyl-5-phenylpenta-3,4-dien-1-amine []. Cyclization of these amines using silver or gold catalysts leads to the formation of the desired 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole [].
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